molecular formula C24H28N2O3 B1677906 Naftopidil CAS No. 57149-07-2

Naftopidil

Numéro de catalogue B1677906
Numéro CAS: 57149-07-2
Poids moléculaire: 392.5 g/mol
Clé InChI: HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naftopidil is a drug used in benign prostatic hypertrophy which acts as a selective α 1 -adrenergic receptor antagonist or alpha-1 blocker . It is used in men to decrease the urine outflow difficulties due to an enlarged prostate gland .


Synthesis Analysis

This compound shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . In order to identify the off-target molecules of this compound, magnetic nanobeads, ferrite glycidyl metharcrylate (FG) beads were used . A new this compound-based class of piperazine derivatives was synthesized as potential anticancer agents .


Molecular Structure Analysis

This compound has a molecular formula of C24H28N2O3 . It has three times higher affinity for the alpha-1D adrenergic receptor (α1D-AR) than for the alpha-1A adrenergic receptor (α1A-AR) .


Chemical Reactions Analysis

This compound shows the unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The tubulin polymerization assay clearly indicated that this compound bound directly to tubulin and inhibited the polymerization of tubulin .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 . It is soluble in DMSO at 70 mg/mL .

Applications De Recherche Scientifique

1. Prise en charge de l'hyperplasie bénigne de la prostate (HBP) Naftopidil est principalement utilisé au Japon pour la prise en charge de l'hyperplasie bénigne de la prostate. Il a montré son efficacité dans la réduction des symptômes associés à l'HBP, améliorant la qualité de vie des patients souffrant de cette affection .

Agent anticancéreux potentiel

Des études ont indiqué que this compound pourrait avoir des propriétés anticancéreuses. Il a présenté des effets cytotoxiques dans les xénogreffes de mésothéliome, de carcinome rénal et de cellules cancéreuses de la vessie. De plus, il a été observé qu'il réduisait la croissance tumorale dans les xénogreffes de PC-3 lorsqu'il était utilisé seul ou en association avec une radiothérapie ou du docétaxel .

Repositionnement du médicament pour le cancer de la prostate

Une étude rétrospective a suggéré une incidence réduite du cancer de la prostate chez les patients traités par this compound pour l'HBP. Cela indique un repositionnement potentiel de this compound en tant qu'agent thérapeutique pour la prévention ou le traitement du cancer de la prostate .

Inhibition de la phosphorylation d'AKT

Dans des études de repositionnement de médicaments, this compound a montré des effets uniques d'inhibition de la croissance et des effets d'inhibition de la phosphorylation d'AKT dans les cellules cancéreuses de la prostate humaine PC-3. Cela suggère un mécanisme possible par lequel this compound pourrait exercer ses effets anticancéreux .

Recherche neurologique sur les courants synaptiques dans les neurones de la substance gélatineuse

this compound a été analysé pour ses effets sur les courants synaptiques dans les neurones de la substance gélatineuse provenant de la moelle épinière de rats adultes. Cette recherche pourrait avoir des implications pour la compréhension des mécanismes de la douleur et le développement de traitements pour les douleurs chroniques .

Mécanisme D'action

Target of Action

Naftopidil is primarily targeted towards the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in various tissues throughout the body, including the vascular smooth muscle and the prostate gland .

Mode of Action

This compound acts as a selective α1-adrenergic receptor antagonist . This means that it binds to the α1-adrenergic receptors and inhibits their action, thereby preventing the physiological responses typically triggered by these receptors . The inhibition of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, which can help to alleviate the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

It is known that the drug’s antiproliferative effects may be due to off-target effects . Additionally, the ligand binding on the receptor induces the dissociation of the Gq/11 protein which activates the phospholipase C (PLC) .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma levels and half-life times of this compound were significantly increased in liver impairment . The clearance of this compound is approximately 11.9 ml/minute/kg . The half-life of this compound is approximately 3.6 hours . The absolute bioavailability in patients with hepatic dysfunction was significantly higher compared to healthy subjects .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with benign prostatic hyperplasia . By blocking the α1-adrenergic receptors, this compound causes relaxation of the smooth muscle in the prostate and bladder neck, which can help to improve urinary flow and reduce the symptoms of benign prostatic hyperplasia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly increase the plasma levels and half-life times of this compound . This suggests that the drug’s action, efficacy, and stability can be affected by the physiological environment within the body .

Safety and Hazards

Naftopidil is not recommended for use in patients with a known allergy to this compound . It should be used with caution in patients with liver impairment due to the increased risk of adverse effects .

Orientations Futures

Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing . Its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials .

Propriétés

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045176
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57149-07-2
Record name Naftopidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftopidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftopidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naftopidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTOPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil
Reactant of Route 2
Reactant of Route 2
Naftopidil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Naftopidil
Reactant of Route 4
Reactant of Route 4
Naftopidil
Reactant of Route 5
Reactant of Route 5
Naftopidil
Reactant of Route 6
Reactant of Route 6
Naftopidil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.